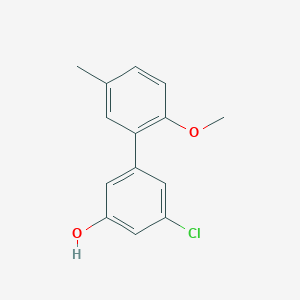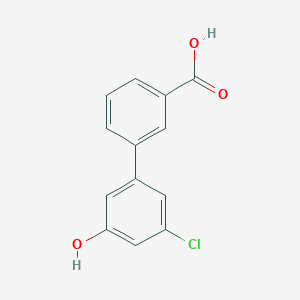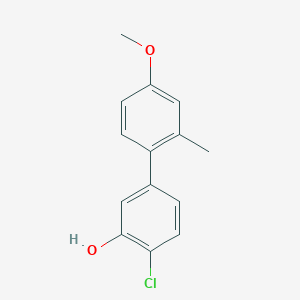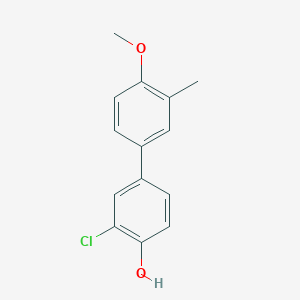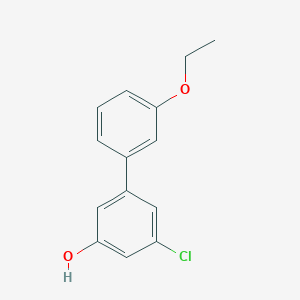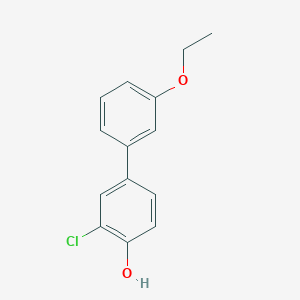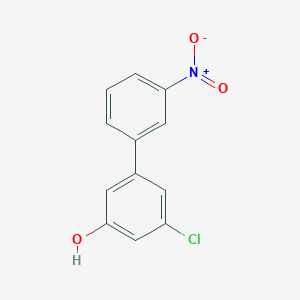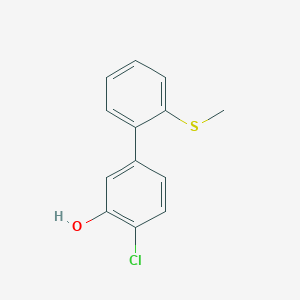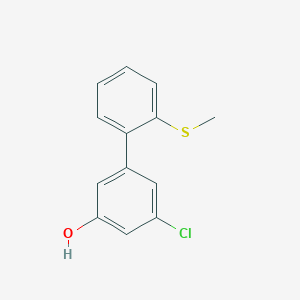
3-Chloro-5-(2-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-methylthiophenyl)phenol (3-C-5-MTP) is a type of phenolic compound that has been studied for its potential applications in various scientific fields. It is a colorless to yellow-brown crystalline solid with a molecular weight of 214.6 g/mol and a melting point of 138-140°C. 3-C-5-MTP has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas.
Scientific Research Applications
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential applications in numerous scientific fields. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. For example, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied as an antioxidant in food preservation and as an antimicrobial agent in food packaging. It has also been studied as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential use as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is thought to involve the inhibition of reactive oxygen species (ROS) production and the scavenging of free radicals. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to have numerous biochemical and physiological effects. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments include its strong antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively inexpensive and easy-to-obtain compound. However, there are some limitations to using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments. For example, it is not yet fully understood how 3-Chloro-5-(2-methylthiophenyl)phenol, 95% works, so further research is needed to fully understand its mechanism of action. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively new compound, so there is limited research available on its safety and toxicity.
Future Directions
There are numerous potential future directions for research on 3-Chloro-5-(2-methylthiophenyl)phenol, 95%. For example, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity. Additionally, further research is needed to explore its potential applications in food preservation, food packaging, and the treatment of inflammatory diseases. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings. Finally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied for its potential use in other scientific fields, such as in the development of new pharmaceuticals and cosmetics.
Synthesis Methods
3-Chloro-5-(2-methylthiophenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-methylthiophenol and chloroacetic acid in an aqueous solution. This reaction results in the formation of 3-chloro-5-methylthiophenol. The second step involves the reaction of 3-chloro-5-methylthiophenol and sodium hydroxide in an aqueous solution. This reaction results in the formation of 3-Chloro-5-(2-methylthiophenyl)phenol, 95%.
properties
IUPAC Name |
3-chloro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIOWLXHRIENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

